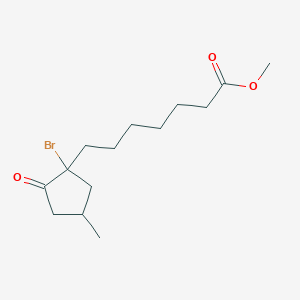
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a brominated cyclopentyl ring, a heptanoate ester, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Esterification: The ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate involves its interactions with various molecular targets:
Molecular Targets: The bromine atom and the ketone group can interact with nucleophiles and electrophiles, respectively, facilitating various chemical reactions.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution, oxidation-reduction, and ester hydrolysis.
Comparación Con Compuestos Similares
Methyl 7-(1-chloro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-(1-fluoro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 7-(1-iodo-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic organic chemistry.
Propiedades
Número CAS |
113332-03-9 |
|---|---|
Fórmula molecular |
C14H23BrO3 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C14H23BrO3/c1-11-9-12(16)14(15,10-11)8-6-4-3-5-7-13(17)18-2/h11H,3-10H2,1-2H3 |
Clave InChI |
LYNWXLBLCYZENO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(C1)(CCCCCCC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


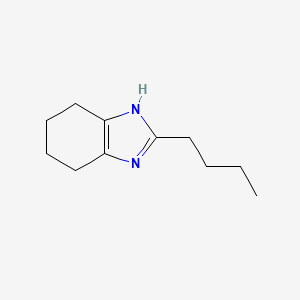
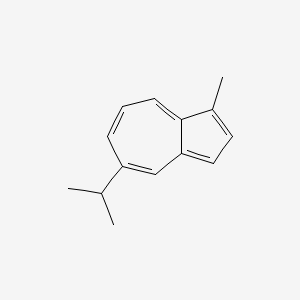
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
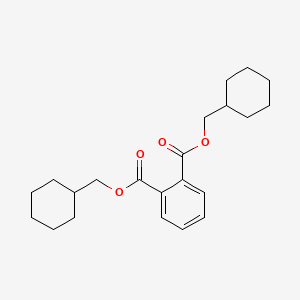
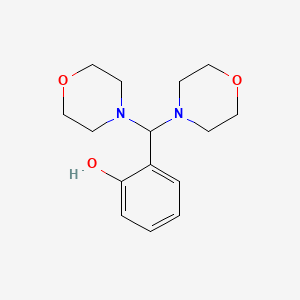
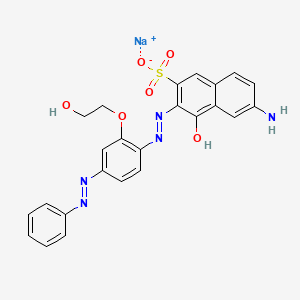
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)
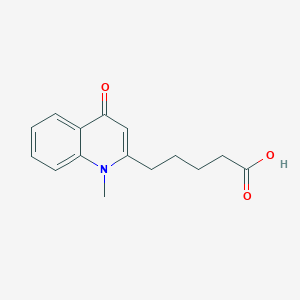
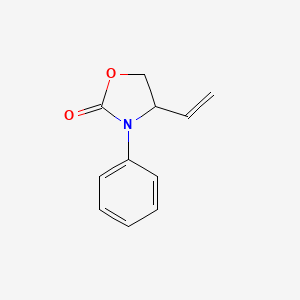
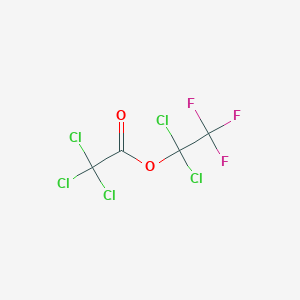
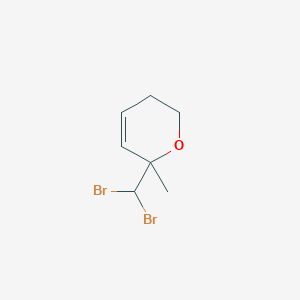
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)

